3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structureThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This typically includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
- 3,4,5-triethoxy-N-(4-(N-(3-chloropyrazin-2-yl)sulfamoyl)phenyl)benzamide
- 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzoic acid
Uniqueness
What sets 3,4,5-triethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O7S/c1-5-33-19-14-16(15-20(34-6-2)21(19)35-7-3)23(29)27-17-8-10-18(11-9-17)36(30,31)28-22-24(32-4)26-13-12-25-22/h8-15H,5-7H2,1-4H3,(H,25,28)(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYSYBZTKVHBKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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